molecular formula C14H22N4O3 B128049 N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester CAS No. 142181-99-5

N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester

Cat. No. B128049
M. Wt: 294.35 g/mol
InChI Key: IWDCXKZHWTWLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester, also known as DMAPA-lysine ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have several potential applications in the field of biomedical research.

Mechanism Of Action

The mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the formation of stable complexes with DNA, RNA, and proteins. These complexes can penetrate cell membranes and deliver the desired molecules into the cells. The positively charged amino groups of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of stable complexes.

Biochemical And Physiological Effects

N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have minimal toxicity and is biodegradable. It has been shown to have high transfection efficiency in various cell lines. The complexes formed by N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester have been found to be stable and can protect the delivered molecules from degradation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in lab experiments is its ability to form stable complexes with DNA, RNA, and proteins. It has been found to have high transfection efficiency and minimal toxicity, making it a suitable tool for gene therapy and drug delivery. However, the use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester is limited by its stability in vivo, and further research is needed to optimize its performance in vivo.

Future Directions

The potential applications of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in the field of biomedical research are vast. Further research is needed to optimize its performance in vivo and to explore its potential in targeted drug delivery and gene therapy. The development of new synthesis methods and the optimization of existing methods can lead to the production of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester with higher purity and yield. The use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in combination with other delivery systems can also lead to the development of new and more effective drug delivery systems.

Synthesis Methods

The synthesis of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the reaction of N(alpha)-Fmoc-L-lysine with N,N-dimethylcarbamoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified by column chromatography. This method has been optimized to yield high purity and high yield of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester.

Scientific Research Applications

N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have potential applications in the field of biomedical research. It has been used as a tool to deliver drugs and other molecules into cells. N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester can form stable complexes with DNA, RNA, and proteins, which can be used for gene therapy and drug delivery. It has also been used as a linker in the synthesis of peptide conjugates, which can be used for targeted drug delivery.

properties

CAS RN

142181-99-5

Product Name

N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

phenyl N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate

InChI

InChI=1S/C14H22N4O3/c1-17(2)13(19)16-18(11-7-6-10-15)14(20)21-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11,15H2,1-2H3,(H,16,19)

InChI Key

IWDCXKZHWTWLEE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1

Canonical SMILES

CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1

Other CAS RN

142181-99-5

synonyms

N(alpha)-(N,N-dimethylcarbamoyl)alpha-azalysine phenyl ester
NNDCALP

Origin of Product

United States

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